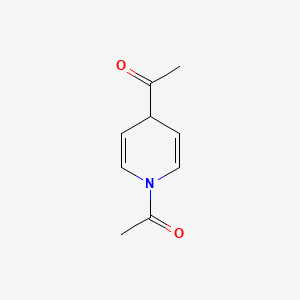![molecular formula C11H16ClN3O B11747271 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride](/img/structure/B11747271.png)
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride typically involves the reaction of 5-methoxy-1H-benzo[d]imidazole with N-methylethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using recrystallization techniques to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the production rate and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- (5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Uniqueness
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);1H |
InChI Key |
JWGXKBKQIYVETN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747203.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747210.png)
![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747220.png)
![[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium](/img/structure/B11747227.png)
![1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine](/img/structure/B11747232.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747242.png)
![(2R,3R,4S,5S,6R)-2-[(6-Aminohexyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11747245.png)
![1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747252.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747259.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747260.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747267.png)
![tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11747275.png)

